Sodium delvinal

Description

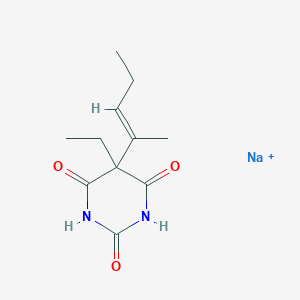

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

125-44-0 |

|---|---|

Molecular Formula |

C11H15N2NaO3 |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]pyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/b7-6+; |

InChI Key |

OQLZQQCXUHKXAD-UHDJGPCESA-M |

SMILES |

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |

Isomeric SMILES |

CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Canonical SMILES |

CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Reaction Mechanisms of Sodium Delvinal

Established Synthetic Pathways for Sodium Delvinal

The preparation of this compound follows a general synthetic route common to many barbiturate (B1230296) sodium salts, involving the formation of a barbituric acid precursor followed by salification and purification.

Precursor Synthesis: Barbituric Acid Derivative Formation via Condensation Reactions

The foundational step in synthesizing barbituric acid derivatives, including the precursor to this compound, involves condensation reactions. This process typically utilizes urea (B33335) and a malonic acid derivative Current time information in Bangalore, IN.mdpi.comirapa.orgwikipedia.org. Specifically, diethyl malonate is often employed as the malonic acid component due to its ease of handling and reactivity wikipedia.org. The reaction mechanism involves the condensation of urea with the malonic ester derivative, leading to cyclization and the formation of the barbituric acid ring system mdpi.comirapa.orgfirsthope.co.in.

For this compound, the specific precursor is 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid ontosight.ai. The synthesis of such substituted barbituric acids generally follows the pattern of reacting a suitably substituted malonic ester with urea, often under basic conditions (e.g., using sodium ethoxide) or with acid catalysis mdpi.comwikipedia.orgunodc.org. For instance, the synthesis of 5-allylbarbituric acid involves reacting diethyl allyl-malonate with urea mdpi.com.

Sodium Salt Formation (Salification)

Following the synthesis of the free barbituric acid derivative, the sodium salt is formed through a neutralization reaction. The acidic proton on the barbituric acid ring, particularly in its enol tautomeric form, readily reacts with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate Current time information in Bangalore, IN.unodc.orgsmolecule.com. This reaction, a classic acid-base neutralization, converts the free acid into its corresponding sodium salt, enhancing its solubility and facilitating its handling and formulation Current time information in Bangalore, IN.unodc.org.

Methodologies for Product Purification

After synthesis and salification, the crude this compound requires purification to remove unreacted starting materials, byproducts, and impurities. Common purification techniques employed for barbiturate salts include crystallization and chromatography Current time information in Bangalore, IN.oup.comresearchgate.net.

Crystallization: Recrystallization from suitable solvents or solvent mixtures, such as ethanol (B145695) or mixtures of water and lower alcohols (e.g., methanol, ethanol), is a widely used method to obtain high-purity barbituric acid derivatives mdpi.comgoogle.com. The process involves dissolving the crude salt in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out, leaving impurities in the solution google.com.

Chromatography: Various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are employed for both the analysis and purification of barbiturates oup.comresearchgate.netswgdrug.org. While GC is often used for analysis, it may require derivatization of the sodium salts to their free acid forms for optimal separation oup.comswgdrug.org.

Reactivity Profiles and Degradation Kinetics in Chemical Research

This compound, as a sodium salt of an organic acid, exhibits characteristic reactivity patterns, particularly concerning its stability in aqueous solutions and its reactions with acidic species.

Hydrolytic Stability and Products

In aqueous environments, this compound is susceptible to hydrolysis mdpi.comsmolecule.com. This process involves the cleavage of the sodium-carbon bond, releasing the free barbituric acid derivative and sodium ions mdpi.comsmolecule.com. The rate and extent of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other substances oup.com. Barbiturates, in general, can undergo decomposition in aqueous solutions, particularly under alkaline conditions, potentially yielding carboxylic acids and other breakdown products mdpi.comoup.com. While specific quantitative data on the hydrolytic stability of this compound is limited in the provided search results, the general behavior of barbiturates suggests that prolonged exposure to water, especially at elevated temperatures or extreme pH values, can lead to degradation smolecule.comoup.com.

Reactions with Acidic Species

This compound readily reacts with acidic species, a characteristic behavior of sodium salts of weak acids mdpi.comsmolecule.com. Upon reaction with strong acids, such as hydrochloric acid or sulfuric acid, the sodium ion is displaced, and the free barbituric acid derivative is liberated, forming the corresponding sodium salt of the mineral acid mdpi.comsmolecule.comswgdrug.org. For instance, the reaction with hydrochloric acid yields the free 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid and sodium chloride Current time information in Bangalore, IN.swgdrug.org.

The general reaction can be represented as: this compound + HCl → 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid + NaCl smolecule.com

Compound List

this compound (Vinbarbital Sodium)

Barbituric acid

Urea

Malonic acid

Diethyl malonate

5-ethyl-5-(1-methyl-1-butenyl)barbituric acid

5-allylbarbituric acid

Diethyl allyl-malonate

Sodium hydroxide

Sodium carbonate

Hydrochloric acid

Sulfuric acid

Sodium chloride

Ethanol

Methanol

Formic acid

Phenylacetic acid

Pentobarbital

Secobarbital

Ammonia

Sodium methoxide (B1231860)

Sodium bibiturate

2-phenylbutyric acid

2-ethyl-3-methylhexanoic acid

5,5-dibromobarbituric acid

5,5-dichlorobarbituric acid

5-(2-bromoallyl)-5-isopropyl barbituric acid

Ninhydrin

2-aminopyridines

5,5-dibromo-1,3-dimethylbarbituric acid

Sodium sulfide (B99878)

5-ethyl-5-(1-methyl-2-butenyl)barbituric acid

5-ethyl-5-(1,3-dimethyl-2-butenyl)barbituric acid

5-ethyl-5-(1-methyl-3-butenyl)-hexahydropyrimidin-2,4,6-trione

5-ethyl-5-(1-methyl-2-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Pentobarbital M (OH, -H2O)

Sodium 5-ethyl-5-(1-methyl-1-butenyl)barbiturate

Sodium 5-ethyl-5-(1-methyl-1-butenyl) barbiturate

5-Ethyl-5-(1-methyl-1-butenyl)barbituric acid sodium salt

5-Ethyl-5-(1-methyl-1-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione sodium salt

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(1-methyl-1-butenyl)-, monosodium salt

Sodium barbiturate

Alpha-methoxyphenylacetic acid

Tetramethylammonium hydroxide

Ammonium propyl-methyl-carbinyl allyl barbiturate

Propyl-methyl-carbinyl allyl barbituric acid

Propyl-methyl-carbinyl allyl barbituric acid sodium salt

Thermal and Chemical Decomposition Pathways

Based on the available information, this compound, a barbiturate derivative, exhibits general chemical reactivity that can lead to decomposition under specific conditions.

General Chemical Reactivity and Potential Decomposition Considerations:

Thermal Decomposition: General statements indicate that this compound may decompose when exposed to heat smolecule.com. When heated to decomposition, it is reported to emit toxic fumes of Na₂O and NOx lookchem.com. However, specific temperatures for decomposition, detailed thermal degradation products, or the kinetics of this process for this compound are not provided in the available literature.

Chemical Decomposition:

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, releasing the corresponding barbituric acid and sodium ions smolecule.com. This represents a breakdown in the presence of water.

Reaction with Acids: Reaction with strong acids is described as leading to the formation of salts of the corresponding acid and the release of sodium ions smolecule.com. This indicates instability in acidic environments.

Decomposition with Strong Bases: The compound is also noted to decompose when exposed to strong bases smolecule.com. Specific byproducts or mechanisms for this reaction are not detailed.

Formation of Nitrogen-Containing Compounds: General decomposition is reported to lead to the formation of byproducts that include nitrogen-containing compounds smolecule.com. The specific nature and structure of these compounds are not detailed.

Due to the absence of specific experimental data detailing reaction temperatures, rates, or identified decomposition products for this compound, it is not possible to generate the requested data tables or present exhaustive research findings for this section. Further specialized literature or experimental studies would be required to elucidate these specific pathways.

Compound List:

this compound

Pharmacological Characterization and Receptor Level Mechanisms in Non Clinical Systems

Elucidation of Molecular Mechanisms of Action

Sodium delvinal exerts its primary effects by modulating neuronal excitability through its interaction with GABAergic pathways.

This compound, in common with other barbiturates, acts primarily on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is the principal inhibitory neurotransmitter in the mammalian brain vulcanchem.comyoutube.comopenaccessjournals.comwikipedia.orgeuropa.euwikipedia.orgyoutube.com. GABA functions by reducing neuronal excitability, acting as the "brakes" for the nervous system benzoinfo.com. This compound facilitates this inhibitory action by binding to specific sites on the GABA-A receptor complex vulcanchem.comyoutube.comopenaccessjournals.comwikipedia.orgeuropa.euwikipedia.orgyoutube.comumich.eduresearchgate.netnih.govnih.gov.

The mechanism by which this compound enhances GABAergic neurotransmission involves allosteric modulation of the GABA-A receptor complex wikipedia.orgresearchgate.netnih.govnih.govacs.orgmdpi.comwikipedia.orgfrontiersin.org. Barbiturates, including this compound, act as positive allosteric modulators (PAMs) of GABA-A receptors wikipedia.orgresearchgate.netnih.govnih.govacs.orgmdpi.com. Upon binding to specific sites, which are distinct from the GABA binding site, this compound increases the duration for which the chloride ion channel within the GABA-A receptor remains open vulcanchem.comyoutube.comopenaccessjournals.comwikipedia.orgnih.govnih.govmhmedical.com. This potentiation of GABA's effect means that the channel opens more frequently or for extended periods when GABA is present wikipedia.orgnih.gov. At higher concentrations, some barbiturates, including potentially this compound, may also directly activate GABA-A receptors nih.gov.

Allosteric Modulation of GABAA Receptor Complexes

Comparative Non-Clinical Pharmacological Profiles within Barbiturate (B1230296) Subclasses

This compound's pharmacological profile can be understood in comparison to other barbiturates, particularly concerning its duration of action and general effects.

This compound is classified as an intermediate-acting barbiturate youtube.comchemicalbook.com. Non-clinical studies, such as those conducted by Peoples and Carmichael in 1941 on rhesus monkeys, indicated that this compound produced surgical anesthesia with a duration of approximately 3 to 5 hours vulcanchem.com. This classification places it between the shorter-acting barbiturates, used for induction of anesthesia, and the longer-acting ones, often employed for anticonvulsant therapy europa.euwikipedia.orgmhmedical.comnih.govmhmedical.com.

While specific in vitro and in vivo comparative studies directly contrasting this compound with numerous other barbiturate analogs are not extensively detailed in the provided search results, general comparisons can be drawn. Barbiturates are broadly categorized by their duration of action, which influences their clinical applications and research utility europa.euwikipedia.orgmhmedical.comnih.govmhmedical.com. For instance, phenobarbital (B1680315) is recognized as a long-acting barbiturate primarily used for its anticonvulsant properties, whereas agents like thiopental (B1682321) are ultra-short-acting and used for anesthesia induction vulcanchem.comeuropa.euwikipedia.orgmhmedical.comnih.govmhmedical.com.

Investigations of Physiological and Biochemical Effects in Preclinical Models

Central Nervous System Effects in Mechanistic Animal Studies

Sodium delvinal exerts profound effects on the central nervous system, manifesting in a spectrum of responses observed in preclinical research models. Its ability to cross the blood-brain barrier contributes to its rapid onset of action vulcanchem.com.

Inducement of Sedative and Hypnotic States in Research Models

As a barbiturate (B1230296), this compound is characterized by its capacity to induce sedation and hypnotic states. In research models, these effects are characterized by a dose-dependent depression of CNS function, leading to relaxation, reduced anxiety, and the promotion of sleep vulcanchem.comebsco.comclevelandclinic.orgbauschhealth.com.

Anesthetic Manifestations in Experimental Animal Models

At higher concentrations, this compound has demonstrated anesthetic properties in experimental animal models. Research by Peoples and Carmichael in 1941 documented the induction of surgical anesthesia in rhesus monkeys, with observed durations ranging from approximately 3 to 5 hours vulcanchem.com. Barbiturates, in general, can produce anesthesia at sufficiently high therapeutic doses bauschhealth.comveteriankey.com.

Exploration of Potential Analgesic Pathways in Animal Models

While primarily known for its sedative and anesthetic effects, this compound has also been explored for potential analgesic pathways vulcanchem.com. In broader contexts, barbiturates have been noted to be used in conjunction with analgesics, potentially enhancing pain relief bu.edu.

Systemic Physiological Responses in Animal Research

Beyond its direct actions on the central nervous system, this compound influences systemic physiological functions, particularly those related to metabolism and broader neurological activity.

Effects on Respiratory Metabolism (e.g., Oxygen Consumption Dynamics)

Significant preclinical research has investigated the impact of this compound on respiratory metabolism. Studies conducted by Peoples and Carmichael in 1941 on rhesus monkeys revealed that administration of this compound led to measurable decreases in oxygen consumption vulcanchem.com. This finding aligns with the known properties of barbiturates, which are recognized as respiratory depressants, with the degree of depression being dose-dependent vulcanchem.combauschhealth.comunodc.org.

Table 1: Physiological Effects of this compound in Rhesus Monkeys (Peoples & Carmichael, 1941)

| Animal Model | Effect Measured | Dosage Range (mg/kg body weight) | Observed Outcome | Duration of Anesthesia |

| Rhesus monkeys (Macaca mulatta) | Oxygen Consumption | 30-45 | Measurable decrease | N/A |

| Rhesus monkeys (Macaca mulatta) | Surgical Anesthesia Induction | 40-45 | Achieved | 3-5 hours |

Broader Neurological Modulations Beyond Primary Sedation

In addition to inducing sedation and hypnosis, this compound contributes to broader neurological modulations within the CNS. As a barbiturate, it is known to depress the sensory cortex, decrease motor activity, and alter cerebellar function, thereby contributing to a general state of CNS depression vulcanchem.combauschhealth.com.

Advanced Research Methodologies and Future Directions in Sodium Delvinal Studies

Utilization of Sodium Delvinal as a Research Probe and Model Compound

This compound, as a representative barbiturate (B1230296), has served and can continue to serve as a valuable compound for understanding general barbiturate pharmacology and for structure-activity relationship (SAR) studies.

The structure-activity relationship (SAR) of barbiturates is well-established, providing a framework for understanding how chemical modifications influence pharmacological potency and duration of action scispace.comcutm.ac.inscribd.com. Key principles include:

Substitution at C-5: The presence of alkyl or aryl substituents at the fifth carbon of the barbituric acid ring is critical for CNS activity. The nature, size, and branching of these substituents significantly impact potency and duration scispace.comcutm.ac.in.

Lipid Solubility: The lipid solubility of the un-ionized form of a barbiturate is a major determinant of its ability to cross the blood-brain barrier and exert its effects scispace.com.

Chain Length and Branching: Optimal hypnotic activity is generally observed when the total number of carbon atoms at the C-5 position ranges from 4 to 10. Branched chains or unsaturation can increase potency but may shorten the duration of action due to increased susceptibility to metabolic oxidation cutm.ac.inscribd.com.

Other Modifications: Alterations to the barbiturate core, such as methylation of imide hydrogens or the introduction of sulfur atoms, can also modify pharmacokinetic and pharmacodynamic properties cutm.ac.in.

While specific SAR studies detailing delvinal's precise structural contributions are not extensively detailed in general literature, its classification as a barbiturate implies that its chemical structure adheres to these established SAR principles. Therefore, delvinal can serve as a reference compound in comparative SAR studies aimed at developing new barbiturate analogs with tailored pharmacological profiles.

Contributions to Understanding General Barbiturate Pharmacology

Synthesis and Pharmacological Evaluation of Novel Delvinal Derivatives

The synthesis and evaluation of novel derivatives are central to drug discovery, aiming to optimize therapeutic efficacy, reduce side effects, or explore new pharmacological applications.

Following synthesis, novel derivatives undergo rigorous pharmacological evaluation, typically starting with in vitro assays and progressing to preclinical (in vivo) studies in animal models nih.govresearchgate.netmdpi.comtd2inc.com. For compounds targeting the CNS, such as potential barbiturate analogs, screening often involves assessing a range of activities including sedative, hypnotic, anxiolytic, and anticonvulsant effects mdpi.comnih.govgoogle.comnih.gov.

In Vitro Screening: This can include receptor binding assays, enzyme inhibition studies, and cell-based assays to determine target engagement and initial efficacy.

Preclinical Screening: In vivo studies in animal models, such as mice or rats, are used to evaluate behavioral effects, motor coordination, learning and memory, and anticonvulsant activity. For example, studies on novel urea (B33335) derivatives have assessed their psychotropic and anticonvulsant effects nih.gov. The fruit fly Drosophila melanogaster has also been employed as a model organism for rapid screening of CNS-active compounds, including anesthetics google.com. These preclinical evaluations are crucial for identifying promising candidates for further development.

Design and Synthesis of Chemically Modified Analogs

State-of-the-Art Analytical Techniques for this compound Research

Accurate and sensitive analytical methods are indispensable for studying compounds like this compound, whether in pharmaceutical formulations, biological samples, or during synthesis and quality control.

Modern analytical chemistry employs highly sophisticated techniques for the detection and quantification of barbiturates. These include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used for separating and quantifying barbiturates. These techniques offer high resolution and speed ijsra.netresearchgate.net.

Mass Spectrometry (MS): Coupling chromatographic methods with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), provides unparalleled sensitivity, specificity, and structural identification capabilities ijsra.netresearchgate.netchromatographyonline.comgovst.edukosfaj.orgnih.gov. LC-MS/MS, in particular, is a gold standard for analyzing complex biological matrices and trace amounts of analytes.

Advanced Sample Preparation: Techniques like ultrasound-assisted dispersive liquid-liquid microextraction (dLLME) coupled with stacking in capillary electrophoresis can significantly enhance detection limits and improve the efficiency of sample preparation for biological fluids chromatographyonline.com.

These state-of-the-art analytical methods are critical for pharmacokinetic studies, enabling researchers to track drug absorption, distribution, metabolism, and excretion, as well as for forensic toxicology and clinical diagnostics.

Table 1: Analytical Performance of LC-MS/MS for Barbiturates

The following table illustrates the typical performance metrics achieved by advanced analytical techniques like LC-MS/MS when applied to the analysis of barbiturates in biological samples, as demonstrated in studies on related compounds kosfaj.org. These metrics highlight the sensitivity and reliability required for modern drug research.

| Parameter | Value Range | Reference |

| Recoveries | 85.0–113.5% | kosfaj.org |

| Intra-assay RSD | < 9.8% | kosfaj.org |

| Inter-assay RSD | < 7.3% | kosfaj.org |

| Limit of Detection | 5 ng/mL | kosfaj.org |

| Linearity Range | 10 to 1000 ng/mL | kosfaj.org |

| Correlation Coeff. | > 0.9950 | kosfaj.org |

Compound List

this compound

Vinbarbital

Barbituric acid

Amobarbital

Secobarbital

Pentobarbital

Butabarbital

Methohexital

Primidone

Mephobarbital

Thiobarbital

Diethyl malonate

Urea

Delphinidin

Clozapine N-oxide (CNO)

Clopamine

Divalproex Sodium

Methyl bromide

Ethyl bromide

Isopropyl bromide

n-Propyl bromide

n-Butyl bromide

Pentylenetetrazole (PTZ)

Diazepam

Benzodiazepines

Lobeline analogues

Zuranolone

Benzothiadiazoles

Fentanyl

Q & A

Q. What are the foundational pharmacological properties of Sodium Delvinal, and how are they experimentally validated?

this compound (5-ethyl-5-(1-methyl-1-butenyl)barbituric acid) is a barbiturate derivative primarily studied for its sedative-hypnotic effects. Key properties include:

- Hypnotic dose : ~100 mg/kg in guinea pigs, inducing sleep within 10–20 minutes .

- Metabolic stability : Assessed via HPLC or mass spectrometry to track degradation products and plasma half-life.

- Purity validation : Techniques like NMR, X-ray crystallography, or elemental analysis are critical for confirming structural integrity .

Methodological Note: Replicate experimental conditions (e.g., dosage, animal model) from seminal studies (e.g., Caraichal & Thompson, 1941) to ensure comparability .

Q. How should researchers design experiments to assess acute vs. chronic effects of this compound?

- Acute exposure : Administer a single dose and monitor parameters like latency to sleep, duration of hypnosis, and recovery time. For example, guinea pigs exposed to 100 mg/kg exhibited sleep durations of 127.3 minutes initially .

- Chronic exposure : Use repeated dosing (e.g., daily injections over weeks) to evaluate tolerance development. Note confounding variables like weight gain (e.g., guinea pigs gained >50% body mass during chronic studies, potentially altering drug metabolism) .

- Controls : Include saline-injected controls and standardized housing conditions to isolate drug-specific effects.

Advanced Research Questions

Q. What mechanisms underlie tolerance development to this compound in animal models?

Tolerance mechanisms may involve:

- Hepatic enzyme induction : Upregulation of cytochrome P450 isoforms, accelerating drug metabolism.

- Receptor desensitization : Reduced GABA_A receptor sensitivity to barbiturates.

- Experimental validation : Compare enzyme activity (via liver microsomal assays) and receptor binding affinity (radioligand assays) in naïve vs. chronically exposed models .

Data Contradiction Tip: If conflicting results arise (e.g., variable tolerance rates across species), conduct cross-species pharmacokinetic studies or transcriptomic analyses to identify species-specific pathways .

Q. How can researchers resolve contradictions in reported hypnotic efficacy across studies?

- Variable analysis : Scrutinize differences in dosage, administration route (intraperitoneal vs. intravenous), or animal strain. For instance, guinea pigs showed reduced sleep time from 127.3 to 48.2 minutes after repeated dosing .

- Meta-analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for covariates like age, sex, and sample size.

- In vitro-in vivo correlation (IVIVC): Use isolated neuron assays to validate behavioral findings mechanistically .

Q. What are best practices for analyzing this compound’s interactions with other CNS depressants?

- Experimental design :

Dose-response matrices : Co-administer this compound with ethanol, benzodiazepines, or opioids at varying ratios.

Outcome metrics : Measure respiratory depression, motor coordination (rotarod test), or EEG changes.

Statistical modeling : Apply isobolographic analysis to distinguish additive vs. synergistic effects.

- Risk mitigation : Use staggered dosing in animal studies to avoid acute toxicity .

Methodological Guidance

Q. How should researchers validate purity and stability of this compound in long-term studies?

- Analytical protocols :

- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor degradation.

- Storage conditions : Test stability at -20°C vs. 4°C over 6–12 months, reporting percent recovery.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and storage in supplementary materials .

Q. What ethical and procedural standards apply to preclinical studies of this compound?

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting humane endpoints (e.g., maximum allowable hypnosis duration).

- Regulatory compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC), including justification of sample sizes and analgesia plans .

Data Presentation and Reproducibility

Q. How can researchers enhance reproducibility in this compound studies?

- Detailed Supplementary Materials : Publish raw data (e.g., sleep latency times, weight changes) and exact statistical codes (R/Python scripts) .

- Replication packages : Share compound samples with independent labs for cross-validation.

- Negative results reporting : Document failed experiments (e.g., ineffective doses) to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.